Mogroside IIA1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

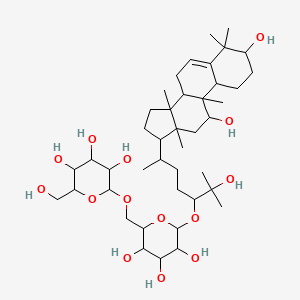

IUPAC Name |

2-[[6-[6-(3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPTUAQJIALPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Mogroside IIA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIA1 is a triterpenoid glycoside belonging to the cucurbitane family of compounds. It is a natural, non-sugar sweetener isolated from the fruit of Siraitia grosvenorii (Swingle), commonly known as monk fruit or Luo Han Guo. Mogrosides are recognized for their intense sweetness without contributing caloric value, making them desirable sugar substitutes. Beyond their application in the food industry, mogrosides, including this compound, have garnered significant interest in the scientific community for their diverse biological activities, which include antioxidant, antidiabetic, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological context.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₇₂O₁₄ | [2][4] |

| Molecular Weight | 801.01 g/mol | [1][4] |

| CAS Number | 88901-44-4 | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not available in the reviewed literature. | |

| pKa | Data not available in the reviewed literature. | |

| Solubility | DMSO: 100 mg/mL (124.84 mM) (Requires sonication) In vivo formulations: ≥ 2.5 mg/mL in various systems (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | [3] |

| Storage | Store at 4°C, protected from light. Stock solutions: -80°C for 6 months; -20°C for 1 month. | [3] |

Spectral Data

Mass Spectrometry

The molecular weight of this compound and related mogrosides is typically determined using high-resolution mass spectrometry techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF).[5] This method provides an accurate mass measurement, which is essential for confirming the molecular formula of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

UV-Vis Spectroscopy

Specific UV-Vis absorption data for this compound is not detailed in the reviewed literature. As a triterpenoid glycoside lacking a significant chromophore system, it is expected to exhibit minimal absorbance in the standard UV-Vis range (200-800 nm).

Experimental Protocols

Determination of Molecular Weight (Mass Spectrometry)

-

Instrumentation: A high-resolution mass spectrometer, such as a Waters QTof Micro, equipped with an electrospray ionization (ESI) source is utilized.[5]

-

Sample Preparation: The purified this compound sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) at a low concentration.

-

Analysis: The sample solution is infused into the ESI source. The analysis is typically performed in negative ion mode ([M-H]⁻) to detect the deprotonated molecule.

-

Data Acquisition: The instrument is set to acquire data over a relevant mass-to-charge (m/z) range. The high-resolution data provides an accurate mass measurement that can be used to confirm the elemental composition and molecular formula.[5]

Structural Elucidation (NMR Spectroscopy)

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 130-150 µL of a deuterated solvent, typically methanol-d₄ (CD₃OD), and placed in an NMR tube.[5]

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or higher).[5]

-

Data Acquisition: A standard suite of experiments is performed:

-

1D NMR: ¹H and ¹³C{¹H} spectra are acquired to identify all proton and carbon environments.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks within the aglycone and sugar rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for determining the connectivity between different structural fragments and the linkage positions of the sugar units to the aglycone.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

-

-

-

Data Analysis: The spectra are referenced to the residual solvent signal.[5] The combination of these experiments allows for the complete and unambiguous assignment of the molecule's structure.[6]

Determination of Melting Point

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this occurs over a narrow range. This physical property is a key indicator of purity.

-

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled glass capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar digital device).

-

Measurement: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

-

Biological Activity and Associated Signaling Pathways

This compound is reported to possess antioxidant, antidiabetic, and anticancer activities.[1] While specific mechanistic studies for this compound are limited, research on the broader class of mogrosides has identified key signaling pathways through which they exert their effects. These activities are often linked to the modulation of cellular metabolism and inflammatory responses.

Two significant pathways implicated in the action of mogrosides are the AMP-activated protein kinase (AMPK) pathway and the Toll-Like Receptor 4 (TLR4) pathway.[7][8][9]

AMP-activated Protein kinase (AMPK) Signaling Pathway

AMPK acts as a master regulator of cellular energy homeostasis. Activation of AMPK can help control glucose and lipid metabolism.[10] Studies on mogroside-rich extracts and specific compounds like Mogroside V and Mogroside IIIE have demonstrated potent activation of the AMPK pathway.[11][12] This activation is believed to be a primary mechanism for the observed hypoglycemic and hypolipidemic effects of mogrosides.[7][10]

Caption: The AMPK signaling pathway activated by mogrosides.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

The TLR4 signaling pathway is a critical component of the innate immune system and plays a role in inflammation.[13] Dysregulation of this pathway is associated with various inflammatory diseases. Certain mogrosides, such as Mogroside V, have been shown to inhibit the TLR4-MyD88 signaling axis, thereby reducing neuroinflammation.[8] This anti-inflammatory action may contribute to the overall therapeutic potential of this class of compounds.

Experimental Workflow Visualization

The process of isolating and characterizing a natural product like this compound from its source material involves a multi-step workflow. This logical process is essential for ensuring the purity and correct identification of the target compound.

Caption: General workflow for this compound isolation and characterization.

Conclusion

This compound is a significant natural product with well-defined structural and molecular properties. While some physical constants like its precise melting point require further experimental determination, its solubility and spectral characteristics are established, enabling its use in research. The potent biological activities attributed to the mogroside class, mediated through key cellular pathways like AMPK, underscore the potential of this compound as a lead compound in drug discovery and a valuable tool for biomedical research. The protocols and data presented in this guide serve as a foundational resource for professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. glpbio.com [glpbio.com]

- 4. This compound | 88901-44-4 | NDA90144 | Biosynth [biosynth.com]

- 5. iosrphr.org [iosrphr.org]

- 6. researchgate.net [researchgate.net]

- 7. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mogroside IIIE, a Novel Anti-Fibrotic Compound, Reduces Pulmonary Fibrosis through Toll-Like Receptor 4 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

Mogroside IIA1: A Technical Overview of its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIA1 is a cucurbitane-type triterpenoid glycoside, a class of natural compounds found predominantly in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] This fruit has a long history of use in traditional Chinese medicine and has gained global recognition as a source of natural, non-caloric sweeteners.[1][2] this compound, as one of the key mogrosides, contributes to the overall bioactivity of monk fruit extracts, which are known for their antioxidant, anti-inflammatory, and antidiabetic properties.[3][4] This technical guide provides an in-depth exploration of the discovery of this compound, its natural sources, detailed experimental protocols for its isolation, and a summary of its known biological activities and associated signaling pathways.

Discovery and Natural Sources

This compound was discovered through phytochemical investigations of Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family native to Southern China.[1][2] The sweet taste of the monk fruit is primarily attributed to a mixture of mogrosides, with Mogroside V being the most abundant and sweetest.[1] this compound is one of the various other mogrosides present in the fruit, and its discovery was part of the broader effort to characterize the chemical constituents of this medicinally and commercially important plant.[2]

The primary and exclusive natural source of this compound is the fruit of Siraitia grosvenorii.[1] The concentration of individual mogrosides, including this compound, can vary depending on the cultivar, maturity stage, and processing methods of the fruit.[5][6]

Quantitative Data

The concentration of this compound in Siraitia grosvenorii extracts can vary. One study reported a this compound content of 15.7% in a mogroside-rich extract.[4][7] Comprehensive quantitative analysis across different cultivars and fruit parts is an ongoing area of research.

| Compound | Source Material | Concentration (% of extract) | Reference |

| This compound | Mogroside-rich extract from Siraitia grosvenorii fruit | 15.7% | [4][7] |

Experimental Protocols

General Extraction of Mogrosides from Siraitia grosvenorii

A common method for the initial extraction of mogrosides from monk fruit is solvent extraction.[8][9]

Protocol:

-

Material Preparation: Fresh or dried fruits of Siraitia grosvenorii are crushed or powdered.

-

Extraction: The prepared material is extracted with hot water or an ethanol-water mixture (e.g., 70% ethanol) for a specified period (e.g., 2 hours). This process is typically repeated multiple times (e.g., three times) to ensure maximum yield.

-

Filtration and Concentration: The combined extracts are filtered to remove solid residues. The filtrate is then concentrated under reduced pressure to yield a crude extract rich in mogrosides.

Purification of Mogrosides using Macroporous Resin Chromatography

Following initial extraction, the crude extract is often subjected to purification to isolate individual mogrosides. Macroporous adsorption resins are frequently employed for this purpose.

Protocol:

-

Resin Selection and Preparation: A suitable macroporous resin (e.g., D101) is chosen and pre-treated according to the manufacturer's instructions.

-

Loading: The crude mogroside extract is dissolved in an appropriate solvent and loaded onto the prepared resin column.

-

Washing: The column is washed with deionized water to remove sugars and other polar impurities.

-

Elution: The mogrosides are eluted from the resin using a stepwise gradient of ethanol-water mixtures (e.g., 20%, 50%, 80% ethanol). Fractions are collected at each step.

-

Fraction Analysis: Each fraction is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation of this compound

Protocol:

-

Column: A preparative reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed. The specific gradient profile would need to be optimized for the separation of this compound from other closely related mogrosides.

-

Detection: UV detection at a low wavelength (e.g., 203 nm or 210 nm) is often used as mogrosides lack a strong chromophore.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC and its structure is verified by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Figure 1. Generalized workflow for the extraction and isolation of this compound.

Biological Activities and Signaling Pathways

Mogrosides, as a class of compounds, have been reported to possess a range of biological activities, including antioxidant and anti-inflammatory effects.[1] While specific studies on the signaling pathways modulated by this compound are limited, research on other mogrosides provides insights into the potential mechanisms of action.

Anti-inflammatory and Antioxidant Signaling Pathways

Mogrosides have been shown to exert their anti-inflammatory and antioxidant effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][10][11][12]

-

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. Mogrosides can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[1][11]

-

Nrf2 Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Mogrosides can activate Nrf2, leading to the increased expression of antioxidant enzymes that protect cells from oxidative damage.[12]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation. Some mogrosides have been found to modulate the MAPK pathway, contributing to their anti-inflammatory effects.[10][13]

-

AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway plays a crucial role in regulating cellular energy metabolism and has been linked to anti-inflammatory and antioxidant responses. Certain mogrosides have been shown to activate the AMPK pathway.[10][14]

Figure 2. Putative signaling pathways modulated by mogrosides.

Conclusion

This compound is a significant bioactive compound found in monk fruit. While research has established its natural source and general biological activities, further studies are needed to fully elucidate its specific mechanisms of action and to develop optimized protocols for its large-scale purification. The potential for this compound in the development of functional foods and therapeutics warrants continued investigation into its quantitative distribution and its precise effects on cellular signaling pathways.

References

- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. maxapress.com [maxapress.com]

- 9. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods [mdpi.com]

- 10. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Mogroside IIIE on isoproterenol-induced myocardial fibrosis through the TLR4/MyD88/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

A Comprehensive Review of the Biological Activities of Mogroside IIA1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIA1, a cucurbitane-type triterpenoid glycoside, is a constituent of the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. While much of the research on monk fruit has focused on its intensely sweet-tasting mogrosides, particularly Mogroside V, emerging studies have begun to shed light on the diverse biological activities of its other, less abundant, congeners. This technical guide provides an in-depth literature review of the biological activities of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Chemical Structure and Properties

This compound is structurally characterized by a mogrol aglycone attached to two glucose units. Its chemical structure plays a crucial role in its biological activities and metabolic fate.

Biological Activities of this compound

Current research, although limited compared to more abundant mogrosides, suggests that this compound possesses a range of promising pharmacological effects, including anti-diabetic, anti-inflammatory, and anti-viral properties.

Anti-Diabetic Activity

An extract of Luo Han Guo containing 15.7% this compound has demonstrated significant anti-diabetic effects in obese type 2 diabetic rats.[1] This suggests a potential role for this compound in glucose and lipid metabolism regulation. While direct quantitative data for isolated this compound is not yet available, studies on mogroside-rich extracts provide a strong basis for its involvement in these effects. Mogroside extracts have been shown to improve hepatic glucose metabolism, reduce plasma endotoxin, and decrease inflammatory factor levels in type 2 diabetic mice.[2]

Table 1: Summary of Anti-Diabetic Effects of Mogroside-Containing Extracts

| Extract/Compound | Model System | Key Findings | Reference |

| Luo Han Guo extract (15.7% this compound) | Obese T2DM rats | Significantly reduced fasting blood glucose and improved insulin resistance. | [1] |

| Mogroside-rich extract | T2DM mice | Improved hepatic glucose metabolism, reduced plasma endotoxin (65.93% inhibition in high-dose group), and decreased inflammatory factors. | [2] |

To investigate the anti-diabetic effects of mogrosides, a common experimental model involves the induction of type 2 diabetes mellitus in mice. This is typically achieved through a combination of a high-fat diet and a low dose of streptozotocin (STZ).

-

Animal Model: Male Kunming mice are often used.

-

Diet: Mice are fed a high-fat diet for a specified period (e.g., 4 weeks) to induce insulin resistance.

-

STZ Injection: A single intraperitoneal injection of STZ (e.g., 50 mg/kg) is administered to induce partial pancreatic β-cell damage.

-

Treatment: Following the establishment of the diabetic model, mice are randomly divided into groups and administered the test compound (e.g., mogroside extract at doses of 50, 100, and 200 mg/kg) or a positive control (e.g., pioglitazone at 2.57 mg/kg) daily for a set duration (e.g., 28 days).[2]

-

Outcome Measures: Blood glucose levels, insulin levels, lipid profiles, and markers of inflammation and endotoxemia are measured at the end of the treatment period.[2]

Anti-inflammatory Activity

Mogrosides, as a class of compounds, have been shown to possess anti-inflammatory properties. These effects are often attributed to the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. Mogroside V, for instance, has been shown to inhibit M1 macrophage polarization and inflammation in diabetic mouse macrophages via the p38 MAPK/NF-κB signaling pathway.[3] While direct evidence for this compound's anti-inflammatory mechanism is still emerging, its structural similarity to other active mogrosides suggests it may share similar properties. Studies on mogroside-rich extracts have demonstrated a reduction in the expression of pro-inflammatory genes like iNOS and COX-2.[4]

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Mogrosides are thought to interfere with this pathway, potentially by inhibiting IKK activation or IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

References

- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mogroside Ⅴ Inhibits M1 Polarization and Inflammation of Diabetic Mouse Macrophages via p38 MAPK/NF-Κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mogroside IIA1 Biosynthesis Pathway in Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China. The fruit of this plant is renowned for its intense sweetness, which is attributed to a group of triterpenoid glycosides called mogrosides.[1] These compounds, particularly mogroside V, are non-caloric sweeteners with a sweetness intensity approximately 250 times that of sucrose.[2][3] Beyond their application in the food and beverage industry as natural sweeteners, mogrosides have garnered significant interest in the pharmaceutical sector due to their potential therapeutic properties, including anti-tussive, expectorant, anti-carcinogenic, and anti-inflammatory effects.[4][5][6] Mogroside IIA1 is a key intermediate in the biosynthesis of the highly sweet mogrosides. A thorough understanding of its biosynthesis pathway is crucial for optimizing mogroside production through metabolic engineering and synthetic biology approaches. This guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, relevant quantitative data, and the experimental protocols used to elucidate this complex process.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in Siraitia grosvenorii is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene. This pathway involves a series of reactions catalyzed by specific enzymes, leading to the formation of the mogrol backbone, which is then glycosylated to produce various mogrosides. The elucidation of this pathway has been made possible through a combination of genomic and transcriptomic analyses of developing monk fruit, coupled with large-scale functional expression of candidate genes.[2][3][7][8]

The key enzyme families involved in the synthesis of mogrosides are squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[1][3][7][8][9] The pathway initiates in the cytoplasm with the mevalonate (MVA) pathway, which produces the precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The core pathway leading to this compound can be summarized as follows:

-

Squalene Synthesis: Farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, is converted to squalene by the enzyme squalene synthase (SQS).

-

Epoxidation of Squalene: Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE). The gene SgSQE1 has been identified as encoding a key enzyme in this step.[10]

-

Cyclization to Cucurbitadienol: The crucial cyclization of 2,3-oxidosqualene to form the cucurbitane skeleton is catalyzed by cucurbitadienol synthase (CS), with the identified gene being SgCS.[10][11]

-

Formation of Mogrol: Cucurbitadienol undergoes further modifications, including hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and epoxide hydrolases (EPHs), to form the aglycone mogrol. SgEPH2 and a specific SgP450 have been implicated in these steps.[10]

-

Glycosylation to this compound: Finally, mogrol is glycosylated at the C-3 position with a glucose molecule by a UDP-glucosyltransferase (UGT) to form Mogroside I-A1. A subsequent glycosylation at the C-24 position, also catalyzed by a UGT, leads to the formation of this compound. The enzymes SgUGT269-1 and SgUGT289-3 are key players in the sequential glycosylation of mogrol.[10]

dot

Caption: Biosynthesis pathway of this compound.

Quantitative Data

The following tables summarize the quantitative data related to the biosynthesis of mogrosides in Siraitia grosvenorii and heterologous systems.

Table 1: Mogroside Content in Transgenic Plants

| Plant System | Transgene(s) | Mogroside | Content (ng/g FW) | Reference |

| Nicotiana benthamiana | SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3 | Mogroside II-E | 339.27 - 5663.55 | [10] |

| Mogroside III | 148.30 - 252.73 | [10] | ||

| Arabidopsis thaliana | SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, SgUGT289-3 | Siamenoside I | 29.65 - 1036.96 | [10] |

| Mogroside III | 202.75 | [10] |

Table 2: Relative Expression Levels of Biosynthesis Genes in Transgenic Tobacco

| Gene | Relative Expression Level (Fold Change vs. WT) | Reference |

| SgSQE1 | ~1.5 - 4.5 | [10] |

| SgCS | ~1.5 - 3.5 | [10] |

| SgEPH2 | ~1.0 - 2.5 | [10] |

| SgP450 | ~1.0 - 3.0 | [10] |

| SgUGT269-1 | ~1.0 - 2.0 | [10] |

| SgUGT289-3 | ~1.0 - 2.5 | [10] |

| Note: Expression levels are approximate values derived from graphical data in the cited source. |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following sections outline the key experimental protocols employed in the study of the this compound biosynthesis pathway.

Heterologous Expression of Biosynthesis Genes

The functional characterization of the enzymes involved in mogroside biosynthesis is often achieved through heterologous expression in microbial or plant systems.

1. Multigene Expression Vector Construction:

-

Objective: To assemble multiple genes of the mogroside biosynthesis pathway into a single vector for coordinated expression in a heterologous host.

-

Methodology:

-

The coding sequences of the target genes (SgSQE1, SgCS, SgEPH2, SgP450, SgUGT269-1, and SgUGT289-3) are amplified from S. grosvenorii cDNA.[10]

-

An in-fusion based gene stacking strategy (IGS) can be employed to assemble these genes into a plant expression vector such as pCAMBIA1300.[10]

-

This strategy often utilizes self-cleaving 2A peptides to allow for the translation of multiple proteins from a single transcript.[1]

-

The final construct is verified by sequencing.

-

2. Plant Transformation:

-

Objective: To introduce the multigene expression vector into a heterologous plant host, such as Nicotiana benthamiana or Arabidopsis thaliana.

-

Methodology:

-

The expression vector is introduced into Agrobacterium tumefaciens.

-

For transient expression in N. benthamiana: Agrobacterium cultures carrying the expression vector are infiltrated into the leaves of young plants.[1]

-

For stable transformation of Arabidopsis thaliana: The floral dip method is commonly used, where the inflorescences of Arabidopsis plants are dipped into an Agrobacterium suspension.

-

Transgenic plants are selected on a medium containing an appropriate antibiotic, such as hygromycin.[10]

-

dot

Caption: Experimental workflow for heterologous expression.

Quantitative Analysis of Mogrosides by HPLC-MS/MS

The quantification of mogrosides in plant tissues is crucial for evaluating the efficiency of the engineered pathway.

-

Objective: To accurately measure the concentration of various mogrosides in plant extracts.

-

Methodology:

-

Sample Preparation:

-

Plant tissues (e.g., leaves) are harvested, frozen in liquid nitrogen, and ground to a fine powder.

-

Mogrosides are extracted from the powdered tissue using 80% methanol with ultrasound assistance (e.g., 40 kHz for 1 hour at room temperature).[10]

-

The extract is centrifuged (e.g., 5000 x g for 20 minutes) to pellet cell debris.[10]

-

The supernatant is collected, concentrated under a stream of nitrogen, and redissolved in methanol.[10]

-

-

HPLC-MS/MS Analysis:

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6410) is used.[2]

-

Column: A C18 reversed-phase column is typically employed (e.g., Agilent Poroshell 120 SB C18, 100 mm × 2.1 mm, 2.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is used for separation.[10] A typical gradient might be: 0 min, 20% B; 3-5 min, 23% B; 18 min, 40% B; 18.01-20.10 min, 20% B.[10]

-

Flow Rate: A flow rate of 0.2-0.25 mL/min is common.[10]

-

Mass Spectrometry: Detection is performed in negative ion mode using electrospray ionization (ESI).[12] Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each mogroside.[10]

-

Quantification: External standard calibration curves are generated using authentic mogroside standards.[12][13]

-

-

Gene Expression Analysis by RT-qPCR

To understand the transcriptional regulation of the biosynthesis pathway, the expression levels of the involved genes are quantified.

-

Objective: To measure the transcript abundance of mogroside biosynthesis genes.

-

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from plant tissues using a suitable kit.

-

The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.

-

Gene-specific primers are designed for each target gene (SgSQE1, SgCS, etc.) and a reference gene (e.g., Actin or CDC6 and NCBP2 in Siraitia) for normalization.[10][11]

-

The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.[11]

-

-

Conclusion

The elucidation of the this compound biosynthesis pathway in Siraitia grosvenorii represents a significant advancement in our understanding of natural product biosynthesis. This knowledge is not only of academic interest but also holds immense potential for the industrial production of mogrosides. By leveraging the information presented in this guide, researchers and professionals in drug development and the food industry can devise strategies for the metabolic engineering of plants and microorganisms to enhance the yield of these valuable natural sweeteners. Future research will likely focus on the fine-tuning of this pathway, including the characterization of regulatory factors and the optimization of heterologous expression systems, to further unlock the potential of mogrosides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. pjps.pk [pjps.pk]

- 5. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits [mdpi.com]

- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ABC Herbalgram Website [herbalgram.org]

- 13. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]

Unveiling the Chemical Architecture of Mogroside IIA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Mogroside IIA1, a prominent triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Core Chemical Structure and Properties

This compound is a cucurbitane-type triterpenoid glycoside, a class of compounds known for their diverse biological activities. The core structure consists of a tetracyclic triterpene aglycone, known as mogrol, glycosidically linked to sugar moieties.

The fundamental chemical identifiers and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C42H72O14 |

| Molecular Weight | 801.01 g/mol |

| CAS Number | 88901-44-4 |

| Appearance | White to off-white solid |

| Solubility in DMSO | 100 mg/mL (124.84 mM) (ultrasonication may be required)[1] |

| Storage Conditions | 4°C, protect from light |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light)[1] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a representative method for the isolation and purification of this compound from a crude extract of Siraitia grosvenorii. This procedure typically involves a combination of chromatographic techniques to separate the various mogrosides present in the fruit extract.

2.1.1. Materials and Equipment

-

Crude extract of Siraitia grosvenorii

-

Macroporous adsorbent resin (e.g., AB-8)

-

Silica gel for column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reversed-phase column

-

Solvents: Ethanol, Methanol, Acetonitrile, n-butanol, Ethyl acetate, Deionized water

-

Rotary evaporator

-

Freeze dryer

2.1.2. Step-by-Step Protocol

-

Initial Extraction and Enrichment:

-

The dried and powdered fruit of Siraitia grosvenorii is extracted with hot water.

-

The aqueous extract is then passed through a column packed with macroporous adsorbent resin.

-

The column is washed with water to remove sugars and other polar impurities.

-

The mogrosides are subsequently eluted with an ethanol-water mixture (e.g., 70% ethanol).

-

The eluate is concentrated under reduced pressure to obtain a crude mogroside extract.

-

-

Silica Gel Column Chromatography:

-

The crude mogroside extract is subjected to silica gel column chromatography.

-

A solvent gradient is used for elution, typically starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase system is a mixture of n-butanol, ethyl acetate, and water.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

-

Preparative HPLC Purification:

-

The fractions enriched with this compound are pooled, concentrated, and further purified by preparative HPLC on a C18 column.[2]

-

A typical mobile phase for separation is an isocratic or gradient mixture of methanol and water or acetonitrile and water.[2][3] For instance, a mobile phase of 30% aqueous methanol can be used.[2]

-

The flow rate and detection wavelength are optimized for the best separation and detection of this compound (e.g., 8 mL/min and 210 nm).[2]

-

Fractions corresponding to the peak of this compound are collected.

-

-

Final Product Preparation:

-

The purified fractions are combined and the solvent is removed using a rotary evaporator.

-

The resulting solid is then freeze-dried to obtain pure this compound powder.

-

Structural Elucidation Methodologies

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent, such as methanol-d4 (CD3OD).

-

Data Acquisition: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the various NMR spectra are used to assign the proton and carbon signals and to determine the complete chemical structure of this compound, including the stereochemistry of the aglycone and the linkage of the sugar moieties.

2.2.2. Mass Spectrometry (MS)

-

Instrumentation: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a common technique for the analysis of mogrosides.

-

Ionization Mode: Negative ion mode is often preferred for mogrosides as it typically provides higher sensitivity.[3]

-

Analysis: The mass spectrum will show the deprotonated molecule [M-H]-. Tandem MS (MS/MS) experiments are performed on this precursor ion to induce fragmentation. The fragmentation pattern, which involves the sequential loss of sugar residues, provides valuable information for confirming the structure and the glycosylation pattern of this compound.

Biological Activity and Signaling Pathways

Mogrosides, including this compound, have been reported to exhibit a range of biological activities, such as antioxidant, anti-diabetic, and anti-inflammatory effects. These activities are often mediated through the modulation of key cellular signaling pathways.

The diagram below illustrates the logical relationship of how this compound may exert its biological effects through the modulation of several key signaling pathways.

This diagram illustrates that this compound can influence multiple signaling pathways, leading to its observed antioxidant, anti-inflammatory, and anti-diabetic properties.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a general experimental workflow for screening the biological activity of this compound.

This workflow provides a structured approach to investigating the biological effects of this compound in a laboratory setting, from initial compound preparation to the final analysis of its bioactivity.

References

In Vitro Bioactivity of Mogroside IIA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIA1 is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While much of the research on mogrosides has focused on major constituents like Mogroside V, emerging studies are beginning to elucidate the specific biological activities of its minor components. This technical guide provides a comprehensive overview of the current in vitro studies on the bioactivity of this compound, with a particular focus on its potential as an antiviral agent. This document is intended to serve as a resource for researchers and professionals in drug development and natural product chemistry.

Core Bioactivity: Inhibition of Epstein-Barr Virus Early Antigen Activation

The most well-documented in vitro bioactivity of this compound is its inhibitory effect on the activation of the Epstein-Barr virus (EBV) early antigen (EA). EBV is a human herpesvirus associated with several malignancies, including Burkitt's lymphoma and nasopharyngeal carcinoma. The activation of the EBV lytic cycle, marked by the expression of early antigens, is a critical step in viral replication and pathogenesis. Therefore, inhibitors of EBV EA activation are considered potential therapeutic agents for EBV-associated diseases.

A key study by Akihisa et al. (2007) investigated the inhibitory effects of various cucurbitane glycosides from Siraitia grosvenorii, including this compound, on EBV-EA activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.[1]

Quantitative Data

The inhibitory activity of this compound against TPA-induced EBV-EA activation is summarized in the table below. The data is presented as the 50% inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the EBV-EA activation.

| Compound | Bioactivity | Cell Line | Inducer | IC₅₀ (mol ratio/32 pmol TPA) | Reference |

| This compound | Inhibition of Epstein-Barr Virus Early Antigen Activation | Raji | TPA | 398 | Akihisa et al., 2007[1] |

Experimental Protocol: Inhibition of Epstein-Barr Virus (EBV) Early Antigen (EA) Activation

The following protocol is based on the methodology described by Akihisa et al. (2007) for the in vitro assay of EBV-EA inhibition.[1]

1. Cell Culture:

- Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

2. Induction of EBV-EA Activation:

- Raji cells are seeded at a density of 1 x 10⁶ cells/mL in fresh medium.

- To induce EBV-EA activation, 12-O-tetradecanoylphorbol-13-acetate (TPA) is added to the cell suspension at a final concentration of 32 pmol/mL (20 ng/mL).

3. Treatment with this compound:

- This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

- Various concentrations of the this compound solution are added to the cell cultures simultaneously with the TPA. A solvent control is also included.

4. Incubation:

- The treated and control cell cultures are incubated at 37°C for 48 hours.

5. Detection of EBV-EA Positive Cells (Indirect Immunofluorescence Assay):

- After incubation, the cells are harvested, washed with phosphate-buffered saline (PBS), and smeared onto glass slides.

- The smears are air-dried and then fixed with acetone at room temperature for 10 minutes.

- The fixed cells are stained with high-titer EBV-positive human serum (containing antibodies against EBV-EA) as the primary antibody.

- After washing with PBS, the smears are stained with a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody as the secondary antibody.

- The slides are then washed, mounted, and observed under a fluorescence microscope.

6. Data Analysis:

- The number of EBV-EA positive cells (showing bright green fluorescence) is counted out of at least 500 cells for each treatment group.

- The percentage of EBV-EA positive cells in each treatment group is calculated.

- The inhibitory rate (%) is calculated using the following formula: Inhibitory Rate (%) = [1 - (Percentage of EA-positive cells in treated group / Percentage of EA-positive cells in control group)] x 100.

- The IC₅₀ value is determined from the dose-response curve.

Experimental Workflow

References

A Technical Guide to the Natural Abundance and Isolation of Mogroside IIA1 from Monk Fruit (Siraitia grosvenorii)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mogroside IIA1, a minor triterpenoid glycoside found in monk fruit. It details its natural abundance within the context of the broader mogroside biosynthesis pathway and presents a detailed, multi-stage protocol for its isolation and purification from the fruit matrix.

Natural Abundance and Biosynthesis Context

This compound is a di-glucoside of the aglycone mogrol. Its natural abundance is intrinsically linked to the maturation stage of the monk fruit. The biosynthesis of mogrosides begins with the cyclization of squalene to form the cucurbitane skeleton, which is then hydroxylated to produce mogrol. Subsequently, a series of UDP-glucosyltransferases (UGTs) progressively add glucose moieties to the mogrol backbone[1][2][3].

This enzymatic glucosylation is a sequential process. Less-glycosylated mogrosides, such as Mogroside IIE and other di-glucosides like this compound, are precursors to the more complex and sweeter mogrosides[4]. As the fruit ripens, these precursors are consumed to synthesize the tri-, tetra-, and penta-glucosides, primarily Mogroside V, which becomes the dominant compound in mature fruit[4][5].

While specific quantitative data for this compound is scarce in existing literature, studies on related compounds provide strong contextual evidence. For instance, Mogroside IIE is a major component in the early stages of fruit development but its concentration decreases as Mogroside V accumulates[4]. Similarly, the related isomer Mogroside IIA2 is found in very low amounts in fresh fruit and disappears entirely after seven days of post-harvest storage, suggesting rapid conversion[2]. Therefore, the natural abundance of this compound is expected to be highest in immature monk fruit and significantly lower in the mature fruit typically used for commercial sweetener production.

Table 1: Representative Mogroside Content During Fruit Maturation

The following table, synthesized from data on major mogrosides, illustrates the typical shift in mogroside concentration as the fruit matures, providing context for the likely abundance pattern of a di-glucoside precursor like this compound[4].

| Maturity Stage (Days After Pollination) | Mogroside IIE (Precursor) Content | Mogroside V (Sweetener) Content |

| Early (e.g., 15-45 days) | High and decreasing | Low and increasing |

| Mid (e.g., 45-60 days) | Significantly decreased | Rapidly increasing, becomes predominant |

| Late (e.g., >75 days) | Very low / negligible | High and stabilized |

Mogroside Biosynthesis Pathway

The synthesis of mogrosides is a multi-step enzymatic process localized within the fruit[1][3]. The pathway highlights the sequential glucosylation steps that lead from the core aglycone to various mogroside species.

Proposed Protocol for the Isolation and Purification of this compound

This protocol is a synthesized methodology based on established techniques for general mogroside extraction and purification, with an added final step optimized for the isolation of a minor component like this compound.

Experimental Workflow Diagram

Detailed Methodologies

Step 1: Sample Preparation

-

Selection: Harvest fresh, immature monk fruit (approx. 15-30 days after pollination) for the highest probable yield of di-glucoside mogrosides.

-

Preparation: Thoroughly wash the fruits with deionized water. Crush the whole fruits, including the peel and pulp, using a mechanical blender or grinder[1][6].

-

Drying: Freeze-dry (lyophilize) the resulting mash to preserve the chemical integrity of the glycosides and prepare for efficient extraction.

Step 2: Solvent Extraction

-

Solvent: Use an 80% methanol-water (v/v) solution as the extraction solvent. This polarity is effective for extracting a broad range of mogrosides[7].

-

Procedure: Macerate the lyophilized fruit powder in the solvent at a 1:10 solid-to-liquid ratio (w/v).

-

Enhancement: Perform ultrasound-assisted extraction for 30-60 minutes at a controlled temperature (40-50°C) to increase efficiency and yield[1]. Repeat the extraction process three times on the solid residue to ensure exhaustive extraction.

Step 3: Filtration and Concentration

-

Filtration: Combine the liquid extracts from all repetitions and filter through a vacuum filtration setup with Whatman No. 1 filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to remove the methanol. Continue evaporation until an aqueous extract remains.

Step 4: Macroporous Resin Adsorption (Initial Purification)

-

Resin Selection: Utilize a macroporous adsorbent resin (e.g., HZ 806 or AB-8) known for its effectiveness in separating mogrosides from sugars and other polar impurities[8][9].

-

Column Preparation: Pack the resin into a glass column and equilibrate it by washing with deionized water.

-

Loading: Dilute the concentrated aqueous extract with deionized water and load it onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).

Step 5: Resin Column Wash

-

Impurity Removal: Wash the column with several volumes of deionized water to elute highly polar compounds, such as sugars and organic acids, which do not adsorb strongly to the resin. Monitor the effluent with a refractive index detector or by TLC until no sugars are detected.

Step 6: Elution of Total Mogrosides

-

Elution: Elute the adsorbed mogrosides from the resin using a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 70% ethanol)[8][9]. This compound, being less polar than sugars but more polar than Mogroside V, is expected to elute in the lower-to-mid ethanol fractions (likely 20-40%).

-

Collection: Collect fractions and analyze them using analytical HPLC to identify those rich in this compound. Pool the relevant fractions and concentrate them via rotary evaporation.

Step 7: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Objective: This step is critical for isolating the minor this compound from other co-eluting mogrosides.

-

Column: Use a preparative C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).

-

Mobile Phase: A mobile phase of acetonitrile (A) and water (B), both potentially containing 0.1% formic acid, is recommended[7].

-

Elution Method: An isocratic or shallow gradient elution method will be necessary for fine separation. Based on analytical separations, a starting condition of approximately 20-25% acetonitrile at a flow rate of 5-10 mL/min would be a suitable starting point for method development[2].

-

Detection: Monitor the elution profile using a UV detector at 203-210 nm.

Step 8: Fraction Collection and Analysis

-

Collection: Collect fractions corresponding to the target peak for this compound based on the chromatogram.

-

Purity Check: Analyze the collected fractions using a validated analytical HPLC-MS method to confirm the identity (via mass spectrometry) and purity of this compound[7].

Step 9: Lyophilization

-

Final Product: Pool the fractions confirmed to contain pure this compound.

-

Drying: Remove the HPLC solvents via rotary evaporation and then freeze-dry the remaining aqueous solution to obtain purified this compound as a white powder. Store desiccated at -20°C[10].

References

- 1. MonkFruit Plus - Natural Sugar Alternative [monkfruit.com.au]

- 2. hnxb.org.cn [hnxb.org.cn]

- 3. ABC Herbalgram Website [herbalgram.org]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monk Fruit Juice Extraction : 11 Steps (with Pictures) - Instructables [instructables.com]

- 7. ABC Herbalgram Website [herbalgram.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Interpreting the Spectroscopic Signature of Mogroside IIA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for Mogroside IIA1, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This compound, like other mogrosides, is of significant interest as a natural, non-caloric sweetener and for its potential pharmacological activities, including antioxidant and antidiabetic properties.[1] Accurate structural elucidation and purity assessment are critical for research and development, and this guide details the key spectroscopic techniques and data interpretation required for this purpose.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the representative ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.[2][3][4]

Table 1: Representative ¹H NMR Data for this compound (500 MHz, CD₃OD)

| Position | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone | |||

| 1 | 1.05 / 1.50 | m | |

| 2 | 1.65 / 1.80 | m | |

| 3 | 3.25 | dd | 11.5, 4.5 |

| 5 | 1.45 | m | |

| 6 | 5.60 | d | 5.5 |

| 7 | 4.10 | br s | |

| 8 | 1.95 | m | |

| 10 | 1.40 | m | |

| 12 | 1.20 / 1.75 | m | |

| 13 | 1.70 | m | |

| 14 | 1.00 | s | |

| 15 | 1.30 / 1.90 | m | |

| 16 | 2.10 / 2.40 | m | |

| 17 | 1.55 | m | |

| 18-CH₃ | 0.85 | s | |

| 19-CH₃ | 0.80 | s | |

| 21-CH₃ | 1.30 | s | |

| 22 | 1.60 / 1.70 | m | |

| 23 | 3.60 | m | |

| 24 | 3.40 | m | |

| 26-CH₃ | 1.25 | s | |

| 27-CH₃ | 1.25 | s | |

| 28-CH₃ | 0.90 | s | |

| 29-CH₃ | 0.95 | s | |

| 30-CH₃ | 1.15 | s | |

| Glucosyl Unit at C-3 | |||

| 1' | 4.45 | d | 7.8 |

| 2' | 3.20 | m | |

| 3' | 3.35 | m | |

| 4' | 3.30 | m | |

| 5' | 3.25 | m | |

| 6' | 3.65 / 3.85 | m | |

| Glucosyl Unit at C-24 | |||

| 1'' | 4.50 | d | 7.7 |

| 2'' | 3.22 | m | |

| 3'' | 3.38 | m | |

| 4'' | 3.32 | m | |

| 5'' | 3.28 | m | |

| 6'' | 3.68 / 3.88 | m |

Table 2: Representative ¹³C NMR Data for this compound (125 MHz, CD₃OD)

| Position | Representative Chemical Shift (δ, ppm) |

| Aglycone | |

| 1 | 40.5 |

| 2 | 27.5 |

| 3 | 89.0 |

| 4 | 39.5 |

| 5 | 52.0 |

| 6 | 121.0 |

| 7 | 142.0 |

| 8 | 48.0 |

| 9 | 46.0 |

| 10 | 38.0 |

| 11 | 70.0 |

| 12 | 43.0 |

| 13 | 50.0 |

| 14 | 51.5 |

| 15 | 31.0 |

| 16 | 35.0 |

| 17 | 53.0 |

| 18 | 16.0 |

| 19 | 17.0 |

| 20 | 36.0 |

| 21 | 29.0 |

| 22 | 33.0 |

| 23 | 68.0 |

| 24 | 78.0 |

| 25 | 71.5 |

| 26 | 26.0 |

| 27 | 26.5 |

| 28 | 20.0 |

| 29 | 21.0 |

| 30 | 25.5 |

| Glucosyl Unit at C-3 | |

| 1' | 104.5 |

| 2' | 75.0 |

| 3' | 78.0 |

| 4' | 71.5 |

| 5' | 77.5 |

| 6' | 62.5 |

| Glucosyl Unit at C-24 | |

| 1'' | 105.0 |

| 2'' | 75.2 |

| 3'' | 78.2 |

| 4'' | 71.8 |

| 5'' | 77.8 |

| 6'' | 62.8 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is typically employed.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₂H₇₂O₁₄ |

| Molecular Weight | 801.01 g/mol |

| Ionization Mode | ESI- (Negative) |

| Observed Ion | [M-H]⁻ |

| Calculated m/z | 799.4844 |

| Representative Fragmentation Ions (m/z) | 637.4 [M-H-Glc]⁻, 475.3 [M-H-2Glc]⁻ |

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorptions for hydroxyl, alkene, and ether functionalities.

Table 4: Representative Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretching (hydroxyl groups) |

| ~2930 | Medium | C-H stretching (alkane) |

| ~1640 | Weak | C=C stretching (alkene) |

| ~1070 | Strong | C-O stretching (ethers and alcohols) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 2-5 mg of purified this compound.

-

Dissolve the sample in approximately 0.5 mL of deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Acquire NMR spectra on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

Reference ¹H and ¹³C chemical shifts to the residual solvent signal (CD₃OD: δH 3.31, δC 49.0).

-

Acquire standard 1D ¹H and ¹³C{¹H} spectra.

-

Perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations for unambiguous signal assignment.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in methanol or acetonitrile/water (1:1, v/v).

-

-

Instrumentation and Data Acquisition:

-

Analyze the sample using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an ESI source.

-

Operate the mass spectrometer in negative ion mode to observe the [M-H]⁻ ion.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1500).

-

Perform tandem MS (MS/MS) experiments on the [M-H]⁻ precursor ion to obtain fragmentation data for structural confirmation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample compartment or a pure KBr pellet before scanning the sample.

-

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to achieve structural elucidation of this compound.

This guide provides a foundational framework for the spectroscopic analysis of this compound. For definitive structural confirmation, it is imperative to acquire and interpret a full suite of spectroscopic data on a purified sample.

References

Methodological & Application

Application Note: Quantification of Mogroside IIA1 by High-Performance Liquid Chromatography

Introduction

Mogroside IIA1 is one of the many triterpenoid glycosides found in the fruit of Siraitia grosvenorii (Luo Han Guo). While major mogrosides like Mogroside V are well-known for their intense sweetness, the quantification of minor mogrosides such as this compound is crucial for comprehensive quality control, chemical fingerprinting, and understanding the biosynthetic pathways of these compounds. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, suitable for researchers, scientists, and professionals in the fields of natural product chemistry and drug development.

The presented method is based on reversed-phase chromatography, which is a standard and reliable technique for separating mogrosides.[1] Due to the lack of a strong chromophore in mogroside structures, detection can be challenging.[2] While UV detection at low wavelengths (around 203 nm) is feasible, this application note also discusses the use of more sensitive and specific detectors like Mass Spectrometry (MS) and Charged Aerosol Detection (CAD) for enhanced analytical performance.[2][3]

Experimental Protocol

This protocol provides a detailed methodology for the quantification of this compound in a sample matrix, such as a purified extract of Siraitia grosvenorii.

Materials and Reagents

-

This compound reference standard (purity >95%)

-

Acetonitrile (HPLC grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade, for sample and standard preparation)

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a suitable detector (UV/PDA, MS, or CAD).

-

Column: A C18 reversed-phase column is commonly used for mogroside separation. A Poroshell 120 SB-C18 column is recommended for faster analysis times.[4]

-

Example Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

MS Detection (Optional but Recommended): Electrospray Ionization (ESI) in negative ion mode.[4] Use Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. The specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in 5 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve a concentration range that brackets the expected concentration of this compound in the samples (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For a powdered extract of Siraitia grosvenorii:

-

Extraction: Accurately weigh about 100 mg of the powdered extract into a centrifuge tube. Add 10 mL of 80% methanol.[6]

-

Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered sample with methanol to ensure the this compound concentration falls within the range of the calibration curve.

Data Analysis

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Determine the linearity of the calibration curve by calculating the coefficient of determination (r²), which should ideally be ≥0.999.

-

Inject the prepared samples.

-

Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the reference standard.

-

Quantify the amount of this compound in the samples using the regression equation from the calibration curve.

Data Presentation

The following tables summarize typical data obtained from an HPLC method validation for this compound quantification.

Table 1: Chromatographic Parameters and Performance

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 203 nm |

| Retention Time (Approx.) | 12.5 min (Varies with exact conditions) |

| Tailing Factor | < 1.5 |

| Theoretical Plates | > 5000 |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |

| 0.0 | 80 | 20 |

| 15.0 | 50 | 50 |

| 20.0 | 20 | 80 |

| 22.0 | 80 | 20 |

| 25.0 | 80 | 20 |

Table 3: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL[5] |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (Recovery) | 95.0% - 105.0% |

Visualizations

The following diagrams illustrate the key workflows for this analytical method.

Caption: Figure 1: Sample Preparation Workflow

Caption: Figure 2: HPLC Analysis Logical Flow

References

- 1. mdpi.com [mdpi.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Isolating Mogroside IIA1: A Detailed Guide to Extraction and Purification from Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of the methodologies for extracting and purifying Mogroside IIA1, a minor triterpenoid glycoside from the fruit of Siraitia grosvenorii (monk fruit). While research has predominantly focused on the abundant Mogroside V, the unique properties of minor mogrosides like this compound are of increasing interest for their potential applications in drug development and as novel sweeteners. This document outlines detailed protocols for extraction and a multi-step purification process designed to isolate this compound, supported by quantitative data and workflow diagrams.

Introduction to this compound

Mogrosides are the primary compounds responsible for the intense sweetness of monk fruit.[1] These cucurbitane-type triterpenoid glycosides are present as a complex mixture in the fruit.[2] While Mogroside V is the most abundant and well-characterized, other minor mogrosides, including this compound, contribute to the overall sweetness profile and may possess distinct biological activities.[3] The targeted isolation of this compound is essential for in-depth pharmacological studies and for exploring its potential as a standalone functional ingredient.

Extraction of Total Mogrosides from Siraitia grosvenorii

The initial step in isolating this compound is the efficient extraction of the total mogroside content from the dried fruit. Several methods have been established, each with its own advantages in terms of yield, purity, and environmental impact.

Table 1: Comparison of Extraction Methods for Total Mogrosides

| Extraction Method | Material | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |

| Hot Water Extraction | Fresh Fruit | Water | 1:3 | Boiling | 3-5 hours (3 times) | 1.8 | 86 | [4] |

| Ethanol Extraction | Dried Fruit | 70% Ethanol | 1:10 | Reflux | 2 hours (3 times) | ~5.0 | Not Specified | [4] |

| Ultrasonic-Assisted Extraction | Dried Fruit | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | Not Specified | [5] |

| Microwave-Assisted Extraction | Fresh Fruit | Water | 1:8 | Not Specified | 15 min | 0.73 | Not Specified | [4] |

| Flash Extraction | Dried Fruit | Water | 1:25 | 60 | 10 min | 8.6 | >92 | [1][6][7] |

Recommended Extraction Protocol: Flash Extraction

Flash extraction offers a high yield and purity of total mogrosides in a significantly shorter time frame compared to traditional methods.[1][6][7]

Protocol:

-

Grind dried Siraitia grosvenorii fruit into a coarse powder.

-

Mix the powder with water at a solid-to-liquid ratio of 1:25 (g/mL).

-

Transfer the mixture to a flash extractor.

-

Perform the extraction at 60°C for 10 minutes.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain the crude mogroside extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving initial enrichment of the total mogrosides followed by fine separation using preparative high-performance liquid chromatography (prep-HPLC).

Step 1: Macroporous Resin Column Chromatography (Enrichment of Total Mogrosides)

This step aims to remove sugars, pigments, and other polar impurities, thereby enriching the total mogroside content.

Table 2: Parameters for Macroporous Resin Chromatography

| Parameter | Value |

| Resin Type | D101 or HZ 806 |

| Column Dimensions | To be determined based on sample load |

| Loading | Crude extract dissolved in water |

| Wash | Deionized water |

| Elution | 40% Aqueous Ethanol |

| Flow Rate (Elution) | 1.0 - 2.0 Bed Volumes/hour |

Protocol:

-

Dissolve the crude mogroside extract in deionized water.

-

Pack a column with pre-treated D101 or HZ 806 macroporous resin.

-

Load the dissolved extract onto the column.

-

Wash the column with deionized water until the effluent is clear and colorless to remove sugars and other highly polar impurities.

-

Elute the adsorbed mogrosides with 40% aqueous ethanol.[8][9][10]

-

Collect the eluate and concentrate it under reduced pressure to obtain a total mogroside-enriched fraction.

Step 2: Silica Gel Column Chromatography (Fractionation)

Further separation of the enriched mogroside fraction can be achieved using silica gel chromatography to separate mogrosides based on their polarity.

Protocol:

-

Dry the total mogroside-enriched fraction and mix it with a small amount of silica gel.

-

Pack a column with silica gel.

-

Load the sample-silica gel mixture onto the top of the column.

-

Elute the column with a gradient of ethyl acetate and ethanol. A common starting point is a volume ratio of 50:50.[11]

-

Collect fractions and analyze them using analytical HPLC to identify fractions containing this compound.

-

Pool the this compound-rich fractions and concentrate them.

Step 3: Preparative HPLC (Final Purification of this compound)